1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidine-3-carboxylic acid
Description
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring two critical functional groups: a (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) protecting group and a 3-hydroxyl substituent on the pyrrolidine ring, alongside a carboxylic acid moiety at the same position (C3). The Fmoc group is widely employed in peptide synthesis as a temporary amine-protecting group due to its orthogonality under basic cleavage conditions (e.g., piperidine) . The hydroxyl group introduces polarity, enhancing solubility in polar solvents, while the carboxylic acid enables further functionalization, such as amide bond formation. This compound is often utilized in solid-phase peptide synthesis (SPPS) to incorporate hydroxyl-containing pyrrolidine scaffolds into peptide backbones, influencing conformational stability and bioactivity .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-18(23)20(25)9-10-21(12-20)19(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17,25H,9-12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICZVVQCWNLPSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidine-3-carboxylic acid typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors and stringent quality control measures to maintain consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The conditions vary depending on the desired reaction, but they often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidine-3-carboxylic acid is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism by which 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions often involve the formation of covalent bonds with active sites on enzymes or receptors, leading to changes in their activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidine-3-carboxylic acid can be elucidated through comparisons with analogous Fmoc-protected heterocyclic carboxylic acids. Key differentiating factors include ring size , substituent chemistry , and molecular weight , which collectively influence reactivity, solubility, and applications. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Ring Size and Conformational Effects The pyrrolidine ring (5-membered) in the target compound balances strain and flexibility, making it suitable for mimicking peptide β-turns .
Substituent Impact on Solubility and Reactivity The 3-hydroxyl group in the target compound improves aqueous solubility compared to non-polar analogs like the 3,3-dimethyl derivative . Fluorine (e.g., ) and trifluoromethyl groups (e.g., ) enhance lipid solubility and metabolic stability but may reduce coupling efficiency in SPPS due to steric or electronic effects.
Functionalization Potential The carboxylic acid at C3 allows direct amide bond formation, whereas C2-carboxylic acid analogs (e.g., ) require positional adjustments during synthesis. Triazole-containing derivatives (e.g., ) enable click chemistry applications, a feature absent in the hydroxylated target compound.
Molecular Weight and Purification
- Higher molecular weight compounds (e.g., , 390.39 Da) may complicate purification via HPLC compared to lighter analogs (e.g., , 337.37 Da).
Research Findings
- The hydroxyl group in the target compound has been shown to participate in hydrogen bonding, stabilizing secondary structures in peptides .
- Fluorinated analogs exhibit prolonged in vivo half-lives but require optimized coupling conditions to avoid racemization .
- Azetidine-based derivatives, while synthetically versatile, show reduced thermal stability in prolonged SPPS workflows .
Biological Activity
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidine-3-carboxylic acid, commonly referred to as Fmoc-3-hydroxypyrrolidine-3-carboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, supported by diverse research findings.
The molecular formula of this compound is , with a molecular weight of 413.46 g/mol. It exists as a white to almost white solid and is soluble in methanol. Its purity is typically above 98% as determined by HPLC methods .
Anticancer Activity
Recent studies have explored the anticancer potential of various derivatives of pyrrolidine compounds, including those similar to Fmoc-3-hydroxypyrrolidine-3-carboxylic acid. For instance, derivatives exhibited significant cytotoxicity against A549 human lung cancer cells. The structure-activity relationship (SAR) indicated that modifications to the phenyl ring significantly influenced anticancer efficacy. One derivative reduced cell viability to 21.2%, showcasing a promising avenue for further drug development .
Antimicrobial Activity
Research has also indicated that certain pyrrolidine derivatives demonstrate antimicrobial properties against Gram-positive bacteria. In a screening assay using multidrug-resistant bacterial and fungal pathogens, some compounds showed varying degrees of activity, although Fmoc-3-hydroxypyrrolidine-3-carboxylic acid itself did not display significant antibacterial or antifungal activity at concentrations tested (MIC > 128 µg/mL) .
Structure-Activity Relationships (SAR)
The SAR analysis of compounds related to Fmoc-3-hydroxypyrrolidine suggests that specific substitutions on the pyrrolidine ring can enhance biological activity. For example, the introduction of halogen groups or hydroxyl groups at particular positions can significantly increase the compound's potency against cancer cells or enhance its antimicrobial properties .
Case Studies
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| 1 | Fmoc Derivative | Anticancer | Reduced A549 cell viability by up to 78% |
| 2 | Pyrrolidine Analog | Antimicrobial | No significant activity against tested pathogens (MIC > 128 µg/mL) |
| 3 | Modified Fmoc Compound | Liver Fibrosis | Demonstrated inhibitory effects on COL1A1 expression in vitro |
In one notable case study, a modified derivative of Fmoc-3-hydroxypyrrolidine was tested for its efficacy in liver fibrosis models, showing promising results in reducing fibrotic markers such as COL1A1 and α-SMA, indicating potential therapeutic applications beyond oncology .
Q & A
Q. What are the standard synthetic routes for 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidine-3-carboxylic acid?
Methodological Answer: The synthesis typically involves three stages:
Protection : Introduction of the Fmoc (9-fluorenylmethyloxycarbonyl) group to shield the amine functionality during subsequent reactions. This step often uses Fmoc-Cl (chloride) or Fmoc-OSu (succinimidyl ester) in a basic solvent like dichloromethane (DCM) with DIEA (N,N-diisopropylethylamine) .
Ring Formation : Construction of the pyrrolidine-3-carboxylic acid backbone via cyclization, employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) for carboxylate activation. The hydroxyl group at position 3 is introduced using stereoselective oxidation or hydroxylation .
Deprotection : Selective removal of the Fmoc group using 20% piperidine in DMF (dimethylformamide), preserving the hydroxyl and carboxylic acid functionalities .
Q. Key Optimization Parameters :
- Temperature: 0–25°C for Fmoc coupling to minimize racemization.
- Solvent: Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.
- Catalysts: DMAP (4-dimethylaminopyridine) accelerates acylation .
Q. How does the Fmoc group influence the compound’s reactivity in peptide synthesis?
Methodological Answer: The Fmoc group serves as a temporary protecting group for amines, enabling:
- Orthogonal Deprotection : Removed under mild basic conditions (piperidine) without affecting acid-labile groups like Boc (tert-butoxycarbonyl) .
- Stability : Resists hydrolysis under acidic conditions (e.g., TFA treatment) but is labile in basic environments, making it ideal for solid-phase peptide synthesis (SPPS) .
- Monitoring : The Fmoc group’s UV absorbance (λ = 301 nm) allows real-time reaction monitoring via HPLC .
Q. Example Protocol :
- Coupling : Use HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) and DIEA in DMF for 1 hour at 25°C.
- Deprotection : Treat with 20% piperidine/DMF (2 × 5 minutes) .
Q. What analytical methods validate the purity and structural integrity of this compound?
Methodological Answer:
- HPLC : Reverse-phase C18 column with a water/acetonitrile gradient (0.1% TFA modifier). Retention time and peak symmetry indicate purity (>95%) .
- NMR : H and C NMR confirm stereochemistry (e.g., hydroxyl and Fmoc group positions). Key signals:
- Fmoc aromatic protons: δ 7.3–7.8 ppm (multiplet).
- Pyrrolidine CH-OH: δ 4.1–4.3 ppm (doublet of doublets) .
- LC-MS : ESI (electrospray ionization) confirms molecular weight (expected [M+H] = 338.4 g/mol) and detects hydrolytic byproducts .
Advanced Research Questions
Q. How can researchers address contradictory data on compound stability under varying pH and temperature?
Methodological Answer: Contradictions often arise from differences in:
Q. Systematic Stability Testing :
Forced Degradation : Expose the compound to 40°C/75% RH for 14 days and monitor via HPLC.
Kinetic Studies : Plot degradation rates (Arrhenius equation) to predict shelf-life .
Q. What strategies ensure stereochemical control during synthesis of the 3-hydroxy group?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to direct hydroxylation stereochemistry .
- Asymmetric Catalysis : Sharpless dihydroxylation or enzymatic oxidation (e.g., cytochrome P450 mimics) achieves >90% enantiomeric excess (ee) .
- Computational Modeling : DFT (density functional theory) predicts transition states to optimize reaction pathways .
Q. Example :
- Hydroxylation : React pyrrolidine-3-carboxylic acid with OsO/NMO (N-methylmorpholine N-oxide) in acetone/water (1:1) at 0°C for 24 hours .
Q. How can computational methods improve reaction design for derivatives of this compound?
Methodological Answer:
- Reaction Path Search : Quantum mechanics (QM) identifies low-energy intermediates (e.g., using Gaussian 16).
- Machine Learning : Train models on existing reaction databases to predict optimal solvents/catalysts .
- Feedback Loops : Integrate experimental data (e.g., coupling efficiency) with computational predictions to refine conditions iteratively .
Q. Case Study :
- Coupling Optimization : MD (molecular dynamics) simulations revealed THF as superior to DCM for reducing steric hindrance in Fmoc derivatization .
Safety and Handling
Q. What protocols ensure safe handling and storage?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation; GHS Category 2A) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS H315/H319) .
- Storage : 2–8°C in argon-purged vials to prevent oxidation .
Biological Activity Assessment
Q. How to evaluate interactions between this compound and biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., proteases) on a sensor chip to measure binding affinity (K) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for inhibitor-enzyme interactions .
- Enzymatic Assays : Monitor inhibition kinetics (e.g., IC) using fluorogenic substrates (e.g., AMC-tagged peptides) .
Q. Table 1: Comparative Stability Under Accelerated Conditions
| Condition | Degradation (%) | Key Byproduct | Reference |
|---|---|---|---|
| 40°C, 75% RH, 14d | 12% | Fmoc-hydrolyzed acid | |
| 25°C, dry, 30d | <2% | None |
Q. Table 2: Coupling Efficiency with Different Reagents
| Reagent | Solvent | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| HATU | DMF | 92 | 98 | |
| EDCI | DCM | 85 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
